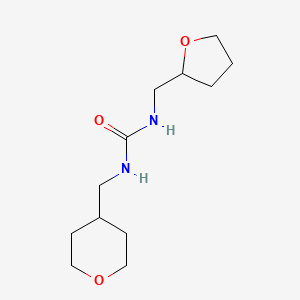![molecular formula C18H14N4O2 B6636419 N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide, also known as NPT-440, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NPT-440 is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and differentiation.
作用機序
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide works by inhibiting the activity of CK2, a protein kinase that is involved in various cellular processes. CK2 is known to phosphorylate a wide range of proteins, including transcription factors, cell cycle regulators, and signaling molecules. By inhibiting CK2 activity, this compound disrupts these cellular processes, leading to cell death in cancer cells and reduced protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, leading to cell death. In neurodegenerative diseases, this compound reduces protein aggregation and improves cognitive function. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in various inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide in lab experiments is its specificity for CK2. Unlike other protein kinase inhibitors, this compound specifically targets CK2, reducing the risk of off-target effects. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experimental conditions.
将来の方向性
There are several future directions for the research on N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide. One area of research is the development of more potent and selective CK2 inhibitors. Another area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the effects of this compound on other cellular processes and signaling pathways. Finally, the potential use of this compound in other diseases, such as inflammatory and metabolic diseases, should be explored.
In conclusion, this compound is a promising small molecule inhibitor that targets CK2, a protein kinase involved in various cellular processes. The synthesis method of this compound involves a series of chemical reactions that require expertise in organic chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and neurodegenerative diseases. Its mechanism of action involves the inhibition of CK2 activity, leading to cell death in cancer cells and reduced protein aggregation in neurodegenerative diseases. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide involves a series of chemical reactions that require expertise in organic chemistry. The initial step involves the reaction of 2-aminonicotinic acid with 4-bromobenzoyl chloride to form 2-(4-bromobenzoylamino)nicotinic acid. This compound is then reacted with 4-aminobenzonitrile in the presence of a coupling agent to form this compound. The final product is purified using column chromatography to obtain a pure form of this compound.
科学的研究の応用
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide has shown promising results in various scientific research applications. It has been studied extensively for its potential use in cancer treatment. CK2 is overexpressed in many types of cancer, and this compound has been shown to inhibit CK2 activity, leading to cancer cell death. This compound has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CK2 has been linked to the formation of neurofibrillary tangles and Lewy bodies, which are hallmarks of these diseases. This compound has been shown to reduce the formation of these protein aggregates, leading to improved cognitive function in animal models.
特性
IUPAC Name |
N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-7-10-19-11-8-13)21-15-5-1-2-6-16(15)22-18(24)14-4-3-9-20-12-14/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAHFQGXPFXWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate](/img/structure/B6636344.png)



![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)

![1-(1-Adamantylmethyl)-3-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B6636370.png)

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea](/img/structure/B6636398.png)
![1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B6636401.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)